REACTION_SMILES
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[C-:12]#[N:13].[CH3:14][N:15]1[CH2:16][CH2:17][CH2:18][C:19]1=[O:20].[Cl:1][c:2]1[n:3][c:4]([Cl:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]>>[c:2]1([C:12]#[N:13])[n:3][c:4]([Cl:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1Cl
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Name
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Type
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product
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Smiles
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N#Cc1nc(Cl)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |